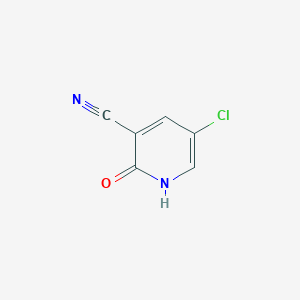
5-Chloro-2-hydroxynicotinonitrile
概要
説明
5-Chloro-2-hydroxynicotinonitrile is an organic compound with the chemical formula C6H3ClN2O. It appears as white crystals or crystalline powder . This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-hydroxynicotinonitrile typically involves the hydroxylation reaction of 2-cyano-5-chloropyridine. Common reactants used in this process include potassium hydroxide (KOH) or hydrogen chloride (HCl) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves chlorination and hydroxylation reactions, similar to the synthetic routes mentioned above .
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution.
科学的研究の応用
5-Chloro-2-hydroxynicotinonitrile has several scientific research applications, including:
作用機序
The mechanism of action of 5-Chloro-2-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and other biological molecules, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
2-Hydroxynicotinonitrile: Similar in structure but lacks the chlorine atom.
5-Chloronicotinonitrile: Similar but lacks the hydroxyl group.
2-Chloronicotinonitrile: Similar but the chlorine atom is positioned differently.
Uniqueness
5-Chloro-2-hydroxynicotinonitrile is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer specific chemical properties and reactivity patterns .
生物活性
5-Chloro-2-hydroxynicotinonitrile (5-Cl-2-OH-NN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of hydroxynicotinonitriles, which are derivatives of nicotinic acid. The presence of the chloro and hydroxyl groups at specific positions on the pyridine ring influences its biological activity.
Chemical Formula
- Molecular Formula : CHClNO
- Molecular Weight : 173.57 g/mol
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential anti-cancer properties.
- Neuropharmacological Effects :
- Anticancer Activity :
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural modifications.
| Substituent Position | Effect on Activity |
|---|---|
| 2-Hydroxy Group | Enhances binding affinity for mGluR5 |
| 5-Chloro Group | Modulates pharmacological potency |
Research has indicated that small changes in substituents can lead to significant variations in biological activity, highlighting the importance of SAR studies in drug development .
Study on Neuropharmacological Effects
A study conducted by researchers explored the effects of various nicotinonitrile derivatives on mGluR5 activity. This compound was found to be a potent antagonist, demonstrating over 50% inhibition of glutamate responses at concentrations as low as 10 µM. This suggests its potential therapeutic application in treating disorders associated with glutamate dysregulation .
Anticancer Activity Assessment
In vitro studies have shown that this compound induces apoptosis in several cancer cell lines, including leukemia and solid tumors. The compound was observed to downregulate anti-apoptotic Bcl-2 proteins, leading to increased sensitivity to chemotherapeutic agents .
特性
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIOMIUEDPIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557482 | |
| Record name | 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048913-62-7 | |
| Record name | 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















